molecular formula C16H13IO3 B1323963 3-Ethoxycarbonyl-2'-iodobenzophenone CAS No. 890098-35-8

3-Ethoxycarbonyl-2'-iodobenzophenone

Cat. No.: B1323963
CAS No.: 890098-35-8
M. Wt: 380.18 g/mol
InChI Key: XUUIPZYODDWZDO-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-2’-iodobenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is known for its unique chemical properties and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-2’-iodobenzophenone typically involves the reaction of ethyl 3-iodobenzoate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 3-Ethoxycarbonyl-2’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-2’-iodobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted benzophenones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Ethoxycarbonyl-2’-iodobenzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various benzophenone derivatives.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a photoinitiator in polymer chemistry

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonyl-2’-iodobenzophenone involves its interaction with specific molecular targets. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. It can also interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxycarbonyl-4’-iodobenzophenone
  • 3-Ethoxycarbonyl-2’-bromobenzophenone
  • 3-Ethoxycarbonyl-2’-chlorobenzophenone

Uniqueness

3-Ethoxycarbonyl-2’-iodobenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs.

Properties

IUPAC Name

ethyl 3-(2-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)12-7-5-6-11(10-12)15(18)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUIPZYODDWZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641526
Record name Ethyl 3-(2-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-35-8
Record name Ethyl 3-(2-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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